N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-8(2)21-9(3)7-12(20-21)15(22)19-16-18-14-10(4)11(17)5-6-13(14)23-16/h5-8H,1-4H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUBGVRRSNYTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis and Structure
The compound is synthesized through various chemical reactions involving thiazole and pyrazole moieties. The synthetic pathways often include methods such as:
- Knoevenagel condensation : A reaction that forms carbon-carbon bonds, crucial for creating complex structures.
- Molecular hybridization : Combining different molecular fragments to enhance biological activity.
The structure of the compound includes a benzo[d]thiazole ring, which is known for its pharmacological properties, and a pyrazole moiety that contributes to its biological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzothiazole derivatives, including those similar to this compound. These compounds have shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis . The inhibitory concentrations (IC50) of these derivatives were found to be lower than those of standard reference drugs, indicating superior potency in some cases .
Antitumor Activity
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, thiazoles with specific substitutions have demonstrated significant activity against human glioblastoma and melanoma cells. The mechanism often involves apoptosis induction and disruption of cellular proliferation pathways .
A comparative analysis of various thiazole derivatives indicated that the presence of electron-withdrawing groups (like chlorine) enhances their anticancer activity by increasing their ability to interact with cellular targets .
The biological mechanisms underlying the activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Interaction with DNA : Some thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can trigger cell death pathways in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activity of thiazole-based compounds:
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of benzothiazole derivatives, including the compound . Research indicates that compounds with a benzothiazole moiety exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, newly synthesized benzothiazole derivatives demonstrated moderate to good anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL against M. tuberculosis H37Rv .
Ubiquitin Ligase Inhibition
The compound has been investigated for its role as an inhibitor of ubiquitin ligase, which is crucial in regulating protein degradation pathways in cells. This inhibition can potentially lead to therapeutic applications in cancer treatment, where the dysregulation of protein degradation contributes to tumor progression . The structural features of the compound make it a candidate for further development as a selective ubiquitin pathway modulator.
Anti-Tubercular Activity Evaluation
In a recent study, a series of benzothiazole derivatives were evaluated for their anti-tubercular activity. The results indicated that specific substitutions on the benzothiazole ring significantly influenced the biological activity. Compounds with lower MIC values were noted to have better inhibition percentages compared to standard reference drugs like Rifampicin .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
| 10 | 25 | 95 |
Ubiquitin Pathway Modulation
Another study focused on the compound's ability to inhibit ubiquitin ligase activity in cancer cell lines. The findings suggested that treatment with the compound resulted in decreased proliferation rates and increased apoptosis in treated cells, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives
Compounds synthesized in (e.g., 3a–3p ) share a pyrazole-carboxamide scaffold but differ in substituents on the aryl and pyrazole rings. Key comparisons include:
| Compound ID | Substituents (Pyrazole) | Substituents (Aryl) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Key Spectral Data (¹H-NMR δ, ppm) |
|---|---|---|---|---|---|---|
| 3a | 4-cyano, 1-phenyl | 5-chloro, 3-methyl | 133–135 | 68 | 402.8 | 8.12 (s, 1H), 7.61–7.43 (m, 10H) |
| 3b | 4-cyano, 1-phenyl | 5-chloro, 4-chloro | 171–172 | 68 | 437.1 | 8.12 (s, 1H), 7.55–7.43 (m, 9H) |
| 3d | 4-cyano, 1-(4-fluorophenyl) | 5-chloro, 3-methyl | 181–183 | 71 | 421.0 | 8.12 (s, 1H), 7.51–7.21 (m, 9H) |
| Target Compound | 1-isopropyl, 5-methyl | 5-chloro, 4-methyl (benzothiazole) | — | — | ~375.9* | — |
*The target compound’s molecular weight is estimated based on its formula.
- Chlorine and methyl substituents on the benzothiazole may improve lipophilicity compared to simpler phenyl or chlorophenyl groups in 3a–3d .
Thiazole- and Benzothiazole-Containing Derivatives
Compounds in –5 highlight the role of thiazole rings in bioactive molecules:
- Unlike CDK7 inhibitors in , the target lacks an acrylamide warhead, suggesting a different mechanism of action (e.g., non-covalent binding) . The carboxamide linker in the target compound is structurally simpler than the multi-ring systems in , which may enhance synthetic accessibility .
Pyrazole Carbothioamide Derivatives
describes pyrazole carbothioamides (e.g., a-r ), which replace the carboxamide oxygen with sulfur:
- Thioamides in are often less polar, which could favor blood-brain barrier penetration—a property the target compound may lack due to its carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
